molecular formula C10H9N3O B1418484 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1153043-06-1

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1418484
M. Wt: 187.2 g/mol
InChI Key: QISJZBVXZPMBOJ-UHFFFAOYSA-N
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Description

“3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, new series of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Scientific Research Applications

Antimicrobial Activity Research conducted by Hamed et al. (2020) on chitosan Schiff bases that include heterocyclic moieties similar to 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has shown antimicrobial activity against various bacteria and fungi. The study highlights the potential of such compounds in the development of antimicrobial agents (Hamed et al., 2020).

Synthesis of Pyrazole Derivatives Rathod and Solanki (2018) explored the synthesis of novel pyrazole derivatives using a similar compound as a precursor. This work contributes to the field of heterocyclic chemistry and highlights the potential applications of these derivatives in various domains, including medicinal chemistry (Rathod & Solanki, 2018).

Chemical Properties and Reactions A study by Orrego Hernandez et al. (2015) investigated the reactions of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, which is structurally similar to the compound . Their findings provide insight into the chemical properties and potential reactions of such compounds, which can be pivotal for synthetic chemistry applications (Orrego Hernandez et al., 2015).

Coordination Chemistry Das et al. (2010) explored the coordination modes of pyridyl-pyrazole derived Schiff base ligands with various metal centers. The study, which uses compounds similar to 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, contributes to understanding the complex chemistry of ligands in coordination compounds (Das et al., 2010).

Synthetic Chemistry The work of López et al. (2004) focused on the synthesis of ferrocenyl-pyrazole compounds using pyridine-4-carbaldehyde, demonstrating the versatility of compounds related to 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in synthetic chemistry (López et al., 2004).

Synthesis of Pyrazolinone and Pyrazole Derivatives Aly et al. (2004) described the synthesis of novel pyrazole derivatives, demonstrating the utility of similar compounds in creating diverse chemical structures, which can be essential for developing new pharmaceuticals or materials (Aly et al., 2004).

properties

IUPAC Name

3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-2-4-11-5-3-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISJZBVXZPMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Jain - 2019 - ukzn-dspace.ukzn.ac.za
The rise in multidrug resistance (MDR) pathogenic microbes has emerged as a critical global health burden. To address this problem, the scientific community and Pharmaceutical …
Number of citations: 2 ukzn-dspace.ukzn.ac.za

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